Benzyl 3-bromopropanoate

Übersicht

Beschreibung

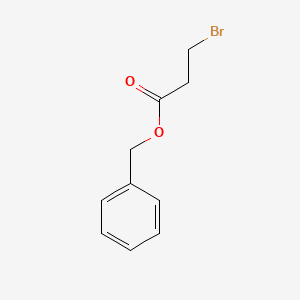

Benzyl 3-bromopropanoate is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Benzyl 3-bromopropanoate is a nucleophilic reagent . The primary targets of this compound are likely to be electrophilic sites in biological molecules.

Mode of Action

The compound interacts with its targets through nucleophilic substitution reactions . In these reactions, the bromine atom in the compound is replaced by a nucleophile, which could be a molecule in the target site. This results in the formation of a new bond and the release of a bromide ion.

Biochemical Pathways

It has been used to synthesize indoles , suggesting that it may play a role in the biochemical pathways involving these heterocyclic compounds.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could influence the compound’s bioavailability and its ability to reach its targets in the body.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its storage temperature is recommended to be under an inert gas (nitrogen or Argon) at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, and temperature. These factors could affect the compound’s stability and its ability to interact with its targets.

Biologische Aktivität

Benzyl 3-bromopropanoate, with the chemical formula C10H11BrO2 and CAS number 90841-55-7, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily recognized for its role as a nucleophilic reagent, facilitating various chemical reactions, including nucleophilic substitution. Its molecular weight is approximately 243.1 g/mol, and it exhibits notable physicochemical properties such as high gastrointestinal absorption and the ability to permeate the blood-brain barrier .

This compound acts through nucleophilic substitution reactions, interacting with biological targets to exert its effects. It has been identified as an inhibitor of CYP1A2, which plays a critical role in drug metabolism . The compound's log partition coefficient (Log P) values indicate moderate lipophilicity, suggesting potential for effective cellular uptake and distribution .

Biological Activity

- Anticancer Potential : this compound has been evaluated for its anticancer properties. In particular, it has been submitted for testing by the National Cancer Institute (NCI), indicating its potential as a candidate for cancer therapeutics.

- Enzyme Inhibition : The compound's ability to inhibit specific cytochrome P450 enzymes suggests that it may interact with metabolic pathways relevant to drug interactions and toxicity .

Case Study 2: Radical Reactions

Research has highlighted this compound's utility in radical reactions via single-electron transfer (SET). This property enables its application in synthesizing complex organic molecules, showcasing its versatility beyond biological activity.

Data Table: Biological Activity Profiles

| Property | Value |

|---|---|

| Molecular Formula | C10H11BrO2 |

| Molecular Weight | 243.1 g/mol |

| Log P (iLOGP) | 2.43 |

| CYP Enzyme Inhibition | CYP1A2 (Inhibitor) |

| Anticancer Testing | NCI Submission |

| Blood-Brain Barrier Permeability | Yes |

Eigenschaften

IUPAC Name |

benzyl 3-bromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKVDFRAKMVERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291274 | |

| Record name | benzyl 3-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90841-55-7 | |

| Record name | NSC74640 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl 3-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.